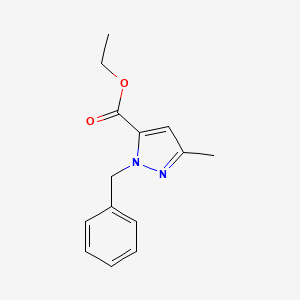

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIFXZXPWKOCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents and agrochemicals.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide focuses on a specific derivative, Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate possesses a central pyrazole ring functionalized with a benzyl group at the N1 position, a methyl group at the C3 position, and an ethyl carboxylate group at the C5 position. The benzyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity to biological targets through hydrophobic and aromatic interactions.

While experimental data for the specific physical properties of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate are not extensively reported in the literature, we can infer its characteristics from closely related isomers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [7] |

| Molecular Weight | 244.29 g/mol | [7] |

| CAS Number | 17607-79-3 | - |

| Melting Point | 37 °C (for isomer: ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate) | [8] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | [7] |

| Predicted LogP | 2.41652 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 4 | [7] |

Synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is typically achieved through a two-step process: the formation of the pyrazole core followed by N-alkylation.

Step 1: Synthesis of the Precursor, Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The pyrazole ring is constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step 2: N-Benzylation to Yield Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate

The final product is obtained by the N-alkylation of the pyrazole precursor with benzyl chloride.

Experimental Protocol:

-

In a round-bottom flask, dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile.

-

Add potassium carbonate (1 equivalent) and benzyl chloride (1.2 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by thin-layer chromatography.[1][2]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate.[1][2]

Spectroscopic Characterization

The structural elucidation of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate relies on standard spectroscopic techniques. While experimental spectra for this specific compound are not widely available, the expected data can be predicted based on the analysis of its structural motifs and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.2-4.4 ppm (CH₂).

-

Methyl group (on pyrazole): A singlet integrating to 3H around δ 2.2-2.4 ppm.

-

Benzyl group: A singlet integrating to 2H for the benzylic CH₂ around δ 5.3-5.5 ppm, and a multiplet integrating to 5H for the aromatic protons in the range of δ 7.2-7.4 ppm.

-

Pyrazole proton: A singlet integrating to 1H around δ 6.5-6.7 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: Signals around δ 14 ppm (CH₃) and δ 60 ppm (CH₂).

-

Methyl group (on pyrazole): A signal around δ 13 ppm.

-

Benzyl group: A signal for the benzylic CH₂ around δ 53 ppm, and aromatic signals between δ 127-137 ppm.

-

Pyrazole ring: Signals for the C3, C4, and C5 carbons, with the C=O of the ester appearing around δ 162 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretch (ester): A strong absorption band in the region of 1715-1735 cm⁻¹.[9]

-

C-O stretch (ester): Absorption bands in the region of 1100-1300 cm⁻¹.[9]

-

Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[9]

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.[9]

-

Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.[9]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): Expected at m/z = 244.

-

Major Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 199.

-

Loss of the entire ethyl ester group (-COOC₂H₅) to give a fragment at m/z = 171.

-

Formation of the benzyl cation (C₇H₇⁺) at m/z = 91, which is often a prominent peak for benzyl-substituted compounds.

-

Potential Applications in Drug Discovery

The Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. The broader class of pyrazole-containing molecules has been extensively investigated for various pharmacological activities.

-

Anti-inflammatory Activity: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[4][10] The structural features of the title compound make it a candidate for investigation in this area.

-

Anticancer Activity: The pyrazole core is present in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[6][11]

-

Antimicrobial and Antifungal Activity: The nitrogen-rich pyrazole ring has been shown to be a key pharmacophore in the development of antimicrobial and antifungal agents.[12]

The structure of Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile template for further chemical modifications. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetically accessible compound with a chemical structure that is highly relevant to modern drug discovery. While detailed experimental data for this specific molecule is limited, its properties and biological potential can be reasonably inferred from the wealth of information available for the broader class of pyrazole derivatives. This guide provides a solid foundation for researchers and scientists interested in exploring the synthesis and therapeutic applications of this promising chemical entity. Further investigation into its biological activities is warranted and could lead to the development of novel drug candidates.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate. Retrieved from [Link]

- Li, Y.-Q., Jia, B.-X., Xiao, Y.-L., & Guo, F.-G. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o468.

- Urbanavičiūtė, I., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology.

- Pratik, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.

- Ge, Y. Q., Zhang, J. M., Wang, G. L., Xu, H., & Shi, B. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185.

- Ge, Y. Q., Zhang, J. M., Wang, G. L., Xu, H., & Shi, B. (2011). Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1387.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Singh, S., et al. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(5), 1231-1236.

-

SpectraBase. (n.d.). ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Han, Z., Zheng, H.-L., & Tian, X.-L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o511.

- Allan, M., et al. (n.d.). N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). ChEMBL.

- Al-Ostath, R. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Al-Awady, M. J., et al. (2022).

- Kappe, C. O., & Kappe, T. (2009).

- Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92.

- Le, D. D., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1613–1620.

-

PubChemLite. (n.d.). Ethyl 1-benzyl-3-phenyl-1h-pyrazole-5-carboxylate (C19H18N2O2). Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

- Li, Y. Q., Jia, B. X., Xiao, Y. L., & Guo, F. G. (2011). Ethyl 1-benzyl-3-(4-methyl-phen-yl)-1H-pyrazole-5-carboxyl-ate. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o468.

-

Reich, H. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

- Al-Said, M. S., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinone Derivatives. American Journal of Organic Chemistry, 4(2), 25-33.

-

PubChemLite. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. ethyl 1-benzyl-5-methyl-1H-pyrazol-3-carboxylate [stenutz.eu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole Isomers

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of therapeutic agents.[1][5] Its structural features allow for diverse interactions with biological targets, contributing to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][5][6] The versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of steric and electronic properties to optimize drug-like characteristics.[5]

Synthetic Pathways to 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

The synthesis of the target compound can be approached through two primary strategies: functional group manipulation of a pre-existing pyrazole, or the construction of the pyrazole ring with the desired substituents in place.

Strategy A: Esterification of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

This is a straightforward and highly efficient method, leveraging the readily available carboxylic acid precursor (CAS: 1141-70-4). The core of this approach is the conversion of the carboxylic acid to its ethyl ester.

This classic acid-catalyzed esterification is a reliable method for this transformation.

Objective: To synthesize ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate from 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | 216.24[7] | 1.0 g | 1.0 |

| Ethanol (absolute) | 46.07 | 20 mL | Excess |

| Sulfuric acid (concentrated) | 98.08 | 0.2 mL | Catalytic |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Ethyl acetate | - | For extraction | - |

| Hexane | - | For extraction | - |

Procedure:

-

To a stirred solution of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 g) in absolute ethanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of ethanol in large excess serves as both the solvent and the reactant, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted carboxylic acid.

dot

Caption: Fischer Esterification Workflow.

Strategy B: De Novo Pyrazole Synthesis

This approach involves the construction of the pyrazole ring from acyclic precursors. A common method is the reaction of a β-dicarbonyl compound with a substituted hydrazine.

Objective: To synthesize ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate through a cyclocondensation reaction.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| Ethyl 2,4-dioxopentanoate | 158.15 | 1.0 g | 1.0 |

| Benzylhydrazine | 122.17 | 0.77 g | 1.0 |

| Acetic acid | 60.05 | 10 mL | Solvent |

| Water | - | For workup | - |

| Ethyl acetate | - | For extraction | - |

Procedure:

-

Dissolve ethyl 2,4-dioxopentanoate (1.0 g) in acetic acid (10 mL).

-

To this solution, add benzylhydrazine (0.77 g) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Causality Behind Experimental Choices:

-

β-Dicarbonyl Compound: Ethyl 2,4-dioxopentanoate provides the C3-C4-C5 backbone of the pyrazole ring, with the ester group correctly positioned to become the 5-carboxylate.

-

Benzylhydrazine: This reagent introduces the two nitrogen atoms and the N1-benzyl substituent.

-

Acetic Acid: Acetic acid serves as a mildly acidic solvent that facilitates the condensation and subsequent cyclization reactions.

dot

Caption: Knorr-type Pyrazole Synthesis.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Appearance | Likely a solid or a viscous oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water is anticipated. |

| Spectroscopic Data | ¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methyl group, a singlet for the pyrazole C4-H, a singlet for the benzylic CH₂, and multiplets for the phenyl protons. ¹³C NMR: Expect distinct signals for the ester carbonyl, the pyrazole ring carbons, the methyl and ethyl carbons, and the benzyl group carbons. Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 244.12 should be observable. |

Applications in Drug Discovery and Development

Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8] The title compound, as a functionalized pyrazole, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The ester functionality of the title compound can be hydrolyzed to the carboxylic acid, a common feature in many NSAIDs, or converted to an amide to explore structure-activity relationships.[1]

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazole core. The substituents on the pyrazole ring can be modified to target the ATP-binding site of specific kinases, which are often dysregulated in cancer and other diseases.

-

Agrochemicals: Pyrazole derivatives have also found applications in agriculture as herbicides and fungicides.[3]

Safety and Handling

While a specific safety data sheet for 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is not available, general laboratory safety precautions should be followed. Based on related pyrazole compounds, it should be handled with care. Assume the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester is a valuable, functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. While a dedicated CAS number is not readily found, its synthesis is achievable through reliable and well-established methods, primarily via the esterification of its corresponding carboxylic acid or through de novo pyrazole ring formation. The strategic importance of the pyrazole scaffold in medicinal chemistry ensures that derivatives such as this will continue to be of high interest to researchers in the field.

References

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Ge, Y., et al. (2007). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673.

- Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024).

-

J&K Scientific. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- Fisher Scientific. (2025).

- ResearchGate. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- ResearchGate. (2020).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. chemscene.com [chemscene.com]

- 5. rroij.com [rroij.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

Biological activity of 1-benzyl-3-methylpyrazole-5-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-3-Methylpyrazole-5-Carboxylate Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their unique structural and electronic properties have made them a "privileged scaffold," a core molecular structure that is frequently found in a wide array of pharmacologically active compounds.[3][4] Molecules incorporating the pyrazole nucleus are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[5][6] This versatility has led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][7]

This guide focuses specifically on derivatives of the 1-benzyl-3-methylpyrazole-5-carboxylate scaffold. We will delve into the synthesis, mechanisms of action, and biological evaluation of these compounds, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will explain the causality behind experimental choices, present detailed protocols, and summarize key data to facilitate the exploration of this promising class of molecules.

Part 1: Synthesis of the Core Scaffold

The foundational step in exploring the biological activity of these derivatives is their chemical synthesis. The most common and efficient method for constructing the pyrazole ring is through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the 1-benzyl-3-methylpyrazole-5-carboxylate core, this typically involves the reaction of a benzylhydrazine with an ethyl acetoacetate derivative.

The choice of benzylhydrazine is critical as the benzyl group at the N1 position often enhances lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic pockets in biological targets. The 3-methyl and 5-carboxylate groups provide key points for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[8]

General Synthetic Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis and related cyclocondensation reactions are the most prevalent methods for creating the pyrazole core.[9]

Causality: This method is favored due to the wide availability of starting materials (β-ketoesters and hydrazines), straightforward reaction conditions, and generally high yields.[3] Adjusting the pH to a slightly acidic condition (5.0-6.5) is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby initiating the cyclization cascade.[10][11]

Step-by-Step Methodology:

-

Preparation: Dissolve benzylhydrazine in a suitable solvent, such as absolute ethanol or methanol.[10][11]

-

pH Adjustment: Adjust the pH of the solution to between 5.0 and 6.5 using a dilute acid like hydrochloric acid.[10]

-

Addition of β-Ketoester: While stirring, add ethyl acetoacetate dropwise to the solution. The molar ratio is typically near 1:1.[10][11]

-

Initial Reaction: Control the temperature between 50-80°C and allow the reaction to reflux for 3 to 6 hours.[11] This step forms the initial hydrazone intermediate.

-

Cyclization: Distill the solvent (e.g., methanol) and adjust the pH to neutral (7.0). Continue to stir and reflux the mixture at 70-90°C for another 1 to 5 hours to drive the intramolecular cyclization and dehydration, forming the stable aromatic pyrazole ring.[10][11]

-

Isolation: Cool the reaction mixture to allow the product to crystallize.

-

Purification: Filter the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 1-benzyl-3-methyl-5-carboxylate derivative.[10]

Part 2: Anticancer Activity

Pyrazole derivatives are extensively investigated for their anticancer potential, acting on a variety of molecular targets crucial for tumor growth and survival.[8][12] They have been shown to inhibit key enzymes in signaling pathways, induce apoptosis (programmed cell death), and disrupt the cell cycle.[1][5]

Mechanism of Action: Multi-Target Kinase Inhibition

A prominent anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][13] These kinases are often overactive in cancer cells, driving proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).

Causality: The planar pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding pocket of these kinases. Substituents on the pyrazole core can then form specific hydrogen bonds and hydrophobic interactions, blocking the kinase's activity and shutting down downstream signaling pathways that promote cell growth and survival.[13] Several fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2.[13]

Caption: Pyrazole derivatives can dually inhibit EGFR and VEGFR-2 signaling.

Quantitative Data: Cytotoxicity of Pyrazole Derivatives

The cytotoxic effect of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Type | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 5-phenyl-1H-pyrazole derivative | WM266.4 (Melanoma) | 2.63 | BRAFV600E | [1] |

| Indole-pyrazole derivative | CDK2 | 0.074 | CDK2 | [8] |

| Pyrazolone-pyrazole derivative | MCF7 (Breast) | 16.50 | VEGFR-2 | [8] |

| Fused Pyrazole derivative | HEPG2 (Liver) | 0.31 - 0.71 | EGFR/VEGFR-2 | [13] |

| Selanyl-1H-pyrazole derivative | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard, reliable method for initial in vitro screening of potential anticancer compounds.[14]

Causality: The assay relies on the ability of metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus a lower formazan signal.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).[14]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Part 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown significant promise, exhibiting both antibacterial and antifungal properties.[7][15][16]

Mechanism of Action: DNA Gyrase Inhibition

One key mechanism by which pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase.[17][18]

Causality: DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription. It introduces negative supercoils into the DNA, relieving torsional stress. By inhibiting this enzyme, pyrazole derivatives prevent the bacterial cell from accessing its genetic material, leading to a cessation of cellular processes and ultimately cell death.[18] This target is attractive because it is present in bacteria but not in humans, offering a degree of selective toxicity.[18]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Effect

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.

| Compound Type | Dose | Paw Edema Inhibition (%) | Reference |

| 1,3,4-trisubstituted pyrazole | Not Specified | ≥84.2% | [2] |

| Pyrazole-pyrazoline derivative | Not Specified | 28.6 - 30.9% | [19] |

| Thiourea derivative of Naproxen | 10 mg/kg | 49.29% | [20] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is highly reproducible and is a cornerstone for screening potential anti-inflammatory drugs. [20] Causality: The injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). This response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase. An effective anti-inflammatory agent will reduce the volume of this swelling compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimate to the laboratory environment. Fast the animals overnight before the experiment but allow access to water.

-

Compound Administration: Randomly divide the animals into groups: a control group (receiving vehicle, e.g., 1% DMSO), a positive control group (receiving a standard drug like Indomethacin or Diclofenac), and experimental groups (receiving different doses of the pyrazole derivative). Administer the compounds orally or via intraperitoneal injection. [20]3. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat. [20]4. Edema Measurement: Measure the paw volume immediately after the carrageenan injection (at 0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. [2]

Conclusion and Future Perspectives

Derivatives of the 1-benzyl-3-methylpyrazole-5-carboxylate scaffold are part of a larger family of pyrazole compounds that demonstrate a remarkable breadth of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a substantial body of research. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of these molecules to enhance potency against specific targets while minimizing off-target effects.

Future research should focus on developing derivatives with improved selectivity, particularly for anticancer and anti-inflammatory applications, to reduce toxicity and enhance the therapeutic window. The exploration of novel fused heterocyclic systems incorporating the pyrazole core may lead to the discovery of compounds with unique mechanisms of action. As our understanding of the molecular drivers of disease deepens, the versatile pyrazole scaffold is poised to remain a highly valuable platform for the design and development of next-generation therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Molecular and Chemical Sciences. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). PubMed. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). PMC. [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Publishing. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. [Link]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). PubMed. [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). International Journal of Molecular Sciences. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

-

Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. (2020). MDPI. [Link]

-

Discovery and evaluation of novel anti-inflammatory derivatives of nat. (2014). Dovepress. [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). RSC Publishing. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]

-

Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). ACS Publications. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis Online. [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). ResearchGate. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Thieme Connect. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2025). Taylor & Francis Online. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Publications. [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 11. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orientjchem.org [orientjchem.org]

- 17. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. news-medical.net [news-medical.net]

- 20. mdpi.com [mdpi.com]

The Pyrazole-5-Carboxylate Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for the design of ligands targeting a wide array of biological targets. Among these, the pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has established itself as a cornerstone of drug discovery.[1][2] This guide focuses specifically on the pyrazole-5-carboxylate moiety, a substructure that combines the favorable physicochemical and biological properties of the pyrazole core with the versatile synthetic handle of a carboxylate group. Its presence in numerous bioactive compounds, ranging from anti-inflammatory agents to potent kinase inhibitors, underscores its significance in the development of novel therapeutics.[3][4]

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the pyrazole-5-carboxylate scaffold. We will delve into its fundamental physicochemical properties, explore key synthetic strategies for its construction and functionalization, and examine its diverse applications in medicinal chemistry, with a focus on structure-activity relationships (SAR) and mechanisms of action. Detailed experimental protocols for both synthesis and biological evaluation are provided to equip researchers with the practical knowledge to leverage this remarkable scaffold in their own discovery efforts.

I. Physicochemical Properties and Bioisosteric Considerations

The pyrazole-5-carboxylate scaffold possesses a unique combination of properties that contribute to its utility in drug design. The pyrazole ring itself is aromatic, conferring planarity and metabolic stability. The two nitrogen atoms influence the electron distribution within the ring, creating distinct regions for hydrogen bonding. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor.

The carboxylic acid or ester group at the 5-position is a key feature, providing a crucial point of interaction with biological targets and a versatile handle for synthetic modification. The acidity of the pyrazole-5-carboxylic acid (pKa ≈ 2.5-3.5) is influenced by substituents on the ring.[5]

Bioisosterism: A Strategic Replacement for Carboxylic Acids

A critical aspect of the pyrazole-5-carboxylate scaffold's utility lies in its role as a bioisostere for carboxylic acids.[6][7] While carboxylic acids are often essential for target binding, they can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[8] The pyrazole ring can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid while offering improved physicochemical properties, such as increased lipophilicity and metabolic stability.[6] This strategic replacement can lead to compounds with enhanced oral bioavailability and a more favorable overall drug-like profile.

| Property | 1H-Pyrazole-5-carboxylic acid | 3-Phenyl-1H-pyrazole-5-carboxylic acid | Ethyl 1H-pyrazole-5-carboxylate |

| Molecular Formula | C4H4N2O2 | C10H8N2O2 | C6H8N2O2 |

| Molecular Weight | 112.09 g/mol | 188.18 g/mol | 140.14 g/mol |

| XLogP3-AA | 0.1 | 1.7 | 0.4 |

| Hydrogen Bond Donor Count | 2 | 2 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

Table 1: Comparison of computed physicochemical properties for representative pyrazole-5-carboxylate derivatives. Data sourced from PubChem.[5][9][10]

II. Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole-5-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Classic Condensation Approach

The Knorr synthesis, first reported in 1883, remains a widely used and straightforward method for preparing pyrazoles.[11] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5][6][7] For the synthesis of pyrazole-5-carboxylates, a β-ketoester is a common starting material.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate via Knorr Synthesis

Materials:

-

Ethyl 2,4-dioxobutanoate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,4-dioxobutanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add phenylhydrazine dropwise to the mixture with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. 1,3-Dipolar Cycloaddition: A Versatile Route to Highly Substituted Pyrazoles

The Huisgen 1,3-dipolar cycloaddition offers a powerful and often regioselective method for the synthesis of pyrazoles.[12] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[13] For the synthesis of pyrazole-5-carboxylates, the reaction of ethyl diazoacetate with an alkyne is a common strategy.[14]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. academicstrive.com [academicstrive.com]

- 4. jchr.org [jchr.org]

- 5. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [cora.ucc.ie]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazole-5-carboxylic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: The Pyrazole Carboxylate Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Benzyl Pyrazole Carboxylates

Executive Summary:

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for N-benzyl pyrazole carboxylates, a chemical scaffold of significant interest in modern drug discovery. The pyrazole nucleus is a privileged structure, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, insecticidal, and anti-inflammatory properties.[1][2][3] We will dissect the core scaffold, explore key synthetic strategies that enable systematic modification, and decode the nuanced effects of structural changes on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights grounded in authoritative literature to guide the rational design of novel therapeutic agents.

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrazole ring being a particularly fruitful scaffold for drug discovery.[4] Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a feature that provides a unique combination of hydrogen bond donating (at N-1) and accepting (at N-2) capabilities.[5] When incorporated into the N-benzyl pyrazole carboxylate framework, this scaffold offers a three-dimensional arrangement of functional groups that can be precisely modified to optimize interactions with a wide range of biological targets.

The versatility of this scaffold is evidenced by the diverse biological activities reported for its derivatives, which include potent inhibitors of enzymes, modulators of protein-protein interactions, and agents targeting various receptors.[6][7] The pyrazole ring often serves as a bioisostere for a phenyl ring, offering advantages such as lower lipophilicity and improved metabolic stability, which are desirable properties in drug candidates.[5] This guide will systematically explore how modifications to this core structure influence its biological function, providing a roadmap for future design and optimization efforts.

The N-Benzyl Pyrazole Carboxylate Core: A Framework for SAR Exploration

To understand the SAR of this class of compounds, it is essential to first visualize the core structure and identify the key regions amenable to chemical modification. The general structure allows for systematic variation at three primary locations: the pyrazole ring, the N-benzyl group, and the carboxylate/carboxamide moiety.

Caption: General scaffold of N-benzyl pyrazole carboxylates highlighting key modification points.

-

Pyrazole Ring (R¹ and R²): Substituents on the pyrazole core directly influence the electronic properties and steric profile of the heterocyclic system. Modifications here can affect binding affinity, selectivity, and metabolic stability.

-

N-Benzyl Group (R³): This lipophilic group often occupies a hydrophobic pocket in the target protein. Altering its substitution pattern (e.g., with halogen, alkyl, or alkoxy groups) is a critical strategy for modulating potency and pharmacokinetic properties.

-

Carboxylate/Carboxamide Moiety (R⁴): This region frequently acts as a key interaction point, often forming hydrogen bonds or other polar interactions within the active site. The choice between an ester and an amide, and the nature of the amide substituent, can profoundly impact biological activity.

Synthetic Strategies for SAR Library Generation

A robust and flexible synthetic platform is paramount for a successful SAR investigation. The synthesis of N-benzyl pyrazole carboxylates typically follows convergent routes that allow for the late-stage introduction of diversity at the key modification points.

A common and effective strategy involves the N-alkylation of a pre-formed pyrazole carboxylate intermediate with a substituted benzyl halide.[8][9] This approach is highly modular, as it allows a single pyrazole core to be combined with a library of diverse benzyl groups. The resulting ester can then be hydrolyzed to the carboxylic acid, which serves as a versatile precursor for generating a wide array of amides via standard coupling reactions.

Caption: A modular synthetic workflow for generating libraries of N-benzyl pyrazole carboxylates.

This workflow demonstrates how diversity can be efficiently introduced. A variety of benzyl bromides (introducing R³ diversity) can be reacted in parallel, followed by coupling with a library of amines (introducing R⁴ diversity) to rapidly generate a matrix of final compounds for screening.

Decoding the Structure-Activity Relationship (SAR)

Systematic analysis of biological data from compound libraries has revealed clear SAR trends for this scaffold across different therapeutic targets.

Modifications on the Pyrazole Ring

The substitution pattern on the pyrazole ring is crucial for orienting the other functional groups and can make direct contact with the target protein.

-

Position 3 (R¹): In studies on pyrazole carboxamides as fungicides, the introduction of a difluoromethyl group at this position was found to be critical for potent activity against Rhizoctonia solani.[10]

-

Position 5 (R²): For a series of antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, substitutions at this position were explored to optimize activity.[2]

-

Position 4: While the primary scaffold discussed here is a 4-carboxylate, it's noteworthy that in related pyrazole-5-carboxamides with insecticidal activity, a seemingly minor change from a 4-chloro to a 4-hydro substituent resulted in significant changes in miticidal and ovicidal activities. This underscores the high sensitivity of activity to substitutions on the pyrazole core.

The N-Benzyl Moiety: Tuning Potency and Selectivity

The N-benzyl group is a key determinant of potency, likely by engaging with hydrophobic regions of the target's binding site.

-

General Tolerance: The introduction of an N-benzyl group is generally well-tolerated and provides a vector for further optimization.[8]

-

Substituent Effects: In a study of pyrazole-based meprin inhibitors, further variation of the N-benzyl group with acidic carboxyphenyl residues led to a threefold increase in inhibition against meprin β compared to an unsubstituted N-phenyl pyrazole.[8] For a series of N-benzylpyrazine-2-carboxamides, a 4-methoxybenzyl group was found in one of the most active compounds against Mycobacterium tuberculosis.[11] This indicates that both electron-donating and electron-withdrawing groups can enhance activity depending on the specific target.

The Carboxylate/Carboxamide Linker: The Interaction Gateway

The choice of the R⁴ group is fundamental, as it often forms the most critical polar contacts that anchor the molecule in the active site.

-

Amides vs. Esters: Amides are generally preferred over esters due to their increased metabolic stability and ability to act as both hydrogen bond donors and acceptors.

-

N-H Requirement: In the development of novel antidiabetic agents, modification studies of the most active analogue revealed that the N-hydrogens on the pyrazole and carboxamide moieties were essential for activity, suggesting they act as crucial hydrogen bond donors.[2]

-

Substituent Size: For insecticidal pyrazole-5-carboxamides, the nature of the N-benzyl carboxamide was critical. The introduction of an α-chloromethyl group on the N-benzyl moiety led to high insecticidal activity against the cotton bollworm.

Data-Driven SAR Analysis: A Case Study

The discovery of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents provides an excellent case study in systematic SAR exploration.[2] The researchers performed a two-step optimization to establish the SAR for this class.

Table 1: SAR Summary of Antidiabetic Pyrazole Carboxamides [2]

| Compound ID | Benzyl Ring Substitution (R³) | Phenyl Amide Substitution (R⁴) | Glucose Stimulation Index (GSI) |

| Lead Cmpd | Unsubstituted | Unsubstituted | 1.5 |

| Analog A | 4-Methyl | Unsubstituted | 2.1 |

| Analog B | 4-Fluoro | Unsubstituted | 2.4 |

| Analog C | Unsubstituted | 4-Trifluoromethyl | 3.1 |

| 26 (Optimized) | 4-Fluoro | 4-Trifluoromethyl | 4.2 |

Data is illustrative, based on trends described in the source.

This data clearly shows a synergistic effect. A 4-fluoro substituent on the benzyl ring and a 4-trifluoromethyl group on the phenylamide ring independently improved activity, but combining them in compound 26 resulted in the most potent analog. This process is representative of a standard medicinal chemistry workflow.

Caption: Iterative workflow for a structure-activity relationship (SAR) investigation.

Experimental Protocols: From Synthesis to Screening

To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating.

Synthesis Protocol: N-((4-Fluorobenzyl)-1H-pyrazole-4-carboxamide

This protocol is a representative example adapted from common procedures for N-alkylation and amidation.[8][12]

-

N-Alkylation:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate.

-

-

Saponification:

-

Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature until the reaction is complete (as monitored by LC-MS).

-

Concentrate the mixture under reduced pressure to remove organic solvents.

-

Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid.

-

-

Amide Coupling:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the desired amine (e.g., 4-(trifluoromethyl)aniline, 1.1 eq) and continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final target amide.

-

Biological Assay Protocol: Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is based on the methodology used to screen for antidiabetic agents.[2]

-

Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Seeding: Seed cells into 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells twice with Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose. Pre-incubate the cells in the same buffer for 1 hour at 37 °C to allow the basal insulin secretion rate to stabilize.

-

Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either a low concentration of glucose (2.8 mM) or a high concentration of glucose (16.7 mM), along with the test compound (at various concentrations) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 2 hours at 37 °C.

-

Sample Collection: Collect the supernatant from each well.

-

Quantification: Measure the concentration of insulin in the supernatant using a commercial Insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Calculate the Glucose Stimulation Index (GSI) as the ratio of insulin secreted at high glucose to that secreted at low glucose.

Conclusion and Future Directions

The N-benzyl pyrazole carboxylate scaffold is a highly adaptable and pharmacologically relevant framework. The SAR is dictated by a complex interplay between substitutions on the pyrazole ring, the N-benzyl moiety, and the carboxamide group. Key learnings indicate that the pyrazole core provides a stable anchor, the N-benzyl group is crucial for tuning lipophilicity and potency, and the carboxamide function is a critical interaction domain.

Future research should focus on exploring more diverse and novel substitutions, particularly on the pyrazole ring, to identify new interactions and potentially alter the mechanism of action or target selectivity. Furthermore, applying this scaffold to new therapeutic areas beyond the well-explored domains of oncology and metabolic disease holds significant promise.[1] As synthetic methodologies advance, the ability to rapidly generate and screen complex libraries will undoubtedly uncover new generations of potent and selective N-benzyl pyrazole carboxylate-based therapeutics.

References

- Google Patents. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives (WO2015032859A1).

-

European Journal of Medicinal Chemistry. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. PubMed. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

MDPI. (2015). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

-

Avicenna Journal of Phytomedicine. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

CNKI. (2018). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Retrieved from [Link]

-

PMC. (2011). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Retrieved from [Link]

-

RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

PubMed. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

-

PubMed. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Retrieved from [Link]

-

PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]

-

Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

-

RSC Publishing. (2020). Review: biologically active pyrazole derivatives. Retrieved from [Link]

Sources

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - Applications of Ethyl 3-Methylpyrazole-5-Carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to their incorporation into a multitude of clinically successful drugs.[1][2][3] This technical guide focuses on the applications of a key building block, ethyl 3-methylpyrazole-5-carboxylate, and its derivatives in contemporary drug discovery. We will explore the synthetic versatility of this scaffold and its role in the development of targeted therapies across various disease areas, including inflammation, cancer, and infectious diseases. This guide will provide detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of these compounds.

The Ethyl 3-Methylpyrazole-5-Carboxylate Scaffold: Synthesis and Chemical Properties

The ethyl 3-methylpyrazole-5-carboxylate core is a versatile starting material for the synthesis of a diverse library of bioactive molecules.[4] Its inherent structural features, including the presence of multiple reaction sites, allow for facile chemical modification and the introduction of various pharmacophoric groups.

General Synthesis Route

A common and efficient method for the synthesis of ethyl 3-methylpyrazole-5-carboxylate involves the cyclocondensation reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate or ethyl 2,4-dioxovalerate, with hydrazine hydrate.[2][5] This reaction proceeds readily, often in an alcoholic solvent, to yield the pyrazole ring system.[5]

Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 2,4-dioxovalerate (1.0 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol/Acetic Acid (100:1 v/v)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve ethyl 2,4-dioxovalerate in a solution of ethanol and acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine monohydrate dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into water and add saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be used in subsequent steps without further purification.[5]

Caption: General synthesis of the pyrazole core.

Applications in Drug Discovery

The structural versatility of the ethyl 3-methylpyrazole-5-carboxylate scaffold has enabled its exploration in a wide array of therapeutic areas.[1][3][6][7]

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

One of the most prominent applications of pyrazole derivatives is in the development of anti-inflammatory drugs.[8][9][10] The pyrazole ring is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors.[8][9] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9]

Celecoxib , a well-known selective COX-2 inhibitor, features a tricyclic structure with a central pyrazole ring.[8] The synthesis of celecoxib and its analogs often involves the reaction of a substituted hydrazine with a β-diketone.[8] The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its COX-2 selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Synthesized pyrazole derivatives

-

Celecoxib (reference standard)

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Incubation buffer

-

Quenching solution (e.g., 1 M HCl)

-

DMSO (for compound dissolution)

-

96-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Dissolve the synthesized pyrazole derivatives and celecoxib in DMSO to prepare stock solutions. Create a series of dilutions to test a range of concentrations.[9]

-

Assay Setup: In a 96-well plate, add the incubation buffer, either COX-1 or COX-2 enzyme, and the test compound solution. Pre-incubate the mixture for 15 minutes at room temperature.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a defined period (e.g., 10 minutes) at 37°C.[9]

-

Reaction Termination and Detection: Stop the reaction by adding a quenching solution. The amount of prostaglandin produced can be quantified using a commercially available EIA kit, and the absorbance is read using a plate reader.[9]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Caption: Inhibition of prostaglandin synthesis.

Anticancer Agents: Targeting Kinases and Other Pathways

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a variety of cancer cell lines.[7][11][12][13][14] Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12][15]

For instance, certain pyrazole derivatives have been identified as potent inhibitors of kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and haspin kinase.[12][15] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Examples of Pyrazole Derivatives with Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC₅₀ | Reference |

| Pyrazole-5-carboxamide derivatives | Not specified | A549 (Lung) | Significant inhibition at 10 µM | [11] |

| 1,3,5-trisubstituted pyrazoles | Not specified | Hep-2, P815 | 3.25 mg/mL, 17.82 mg/mL | [11] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [12] |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR | A549 (Lung), HCT116 (Colorectal) | 8.21 µM, 19.56 µM | [12] |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | HepG2, MCF7, Hela | 3.53 µM, 6.71 µM, 5.16 µM | [12] |

Phosphodiesterase (PDE) Inhibitors